2-Methoxy-9-|A-D-ribofuranosyl-9H-purine
Description
2-Methoxy-9-β-D-ribofuranosyl-9H-purine (IUPAC name: 6-methoxy-9-β-D-ribofuranosylpurine) is a nucleoside analog characterized by a purine base with a methoxy (-OCH₃) substitution at the C-6 position and a β-D-ribofuranosyl moiety attached to the N-9 position. This compound is of interest due to its structural similarity to natural nucleosides, which allows it to interact with enzymes involved in nucleic acid metabolism. Potential applications include antiviral or anticancer therapies, as inferred from analogs with related substitutions (e.g., 6-chloro or 6-alkyl derivatives) .
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-(2-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-11-12-2-5-9(14-11)15(4-13-5)10-8(18)7(17)6(3-16)20-10/h2,4,6-8,10,16-18H,3H2,1H3/t6-,7?,8+,10-/m1/s1 |
InChI Key |
MYJDCGSSZDXIFP-LCFZEIEZSA-N |
Isomeric SMILES |
COC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
COC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-β-D-ribofuranosyl-9H-purine typically involves the glycosylation of a purine base with a ribofuranose sugar. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure the compound’s high purity, which is crucial for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9-β-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the purine ring.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution often involves reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine nucleosides .
Scientific Research Applications
2-Methoxy-9-β-D-ribofuranosyl-9H-purine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Has broad antitumor activity and is used in the treatment of various cancers, including leukemia and lymphoma.
Industry: Employed in the production of pharmaceuticals and as a research reagent
Mechanism of Action
The compound exerts its effects primarily by inhibiting DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination and apoptosis (programmed cell death). The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Substitutions at the Purine C-6 Position
The C-6 position is a critical site for modulating biological activity. Key analogs include:
Key Findings :
Modifications to the Sugar Moiety
Alterations to the ribofuranosyl ring impact metabolic stability and enzyme recognition:
Key Findings :
- Fluorinated Sugars : Fluorination at the 2' position (Cl-F(↑)-dAdo) enhances cytotoxicity by stabilizing the sugar against enzymatic degradation and improving ribonucleotide reductase inhibition .
- Dideoxy Sugars: The absence of 3'-OH (e.g., 3'-azido-2',3'-dideoxy-L-ribofuranosyl) blocks DNA chain elongation, a mechanism exploited in antiviral therapies like AZT .
Substituents at Other Positions
Modifications at C-2 or N-1 influence electronic properties and binding interactions:
Key Findings :
- C-2 Amino Group: Improves hydrogen-bonding capacity, mimicking natural adenosine .
- C-6 Arylaminos: Bulky groups (e.g., 3-iodobenzyl) may reduce substrate recognition by kinases or polymerases .
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